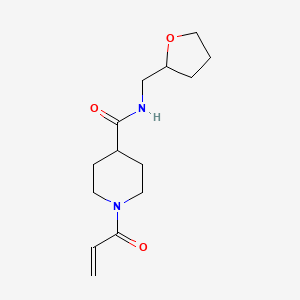
N-(Oxolan-2-ylmethyl)-1-prop-2-enoylpiperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Oxolan-2-ylmethyl)-1-prop-2-enoylpiperidine-4-carboxamide (OPC-31260) is a synthetic compound that belongs to the class of piperidine carboxamides. It has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, cancer research, and cardiovascular diseases.
Mécanisme D'action
The mechanism of action of N-(Oxolan-2-ylmethyl)-1-prop-2-enoylpiperidine-4-carboxamide is not fully understood. However, it has been shown to inhibit the activity of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair and cell death. N-(Oxolan-2-ylmethyl)-1-prop-2-enoylpiperidine-4-carboxamide can also inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
N-(Oxolan-2-ylmethyl)-1-prop-2-enoylpiperidine-4-carboxamide has been shown to have various biochemical and physiological effects. It can reduce oxidative stress and inflammation, inhibit cell proliferation, induce apoptosis, and regulate gene expression. N-(Oxolan-2-ylmethyl)-1-prop-2-enoylpiperidine-4-carboxamide can also improve mitochondrial function and reduce mitochondrial damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(Oxolan-2-ylmethyl)-1-prop-2-enoylpiperidine-4-carboxamide is its potential therapeutic applications in various fields. It can also be easily synthesized through a multi-step process. However, one of the limitations is its low solubility in water, which can affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for the study of N-(Oxolan-2-ylmethyl)-1-prop-2-enoylpiperidine-4-carboxamide. One of the potential applications is in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. N-(Oxolan-2-ylmethyl)-1-prop-2-enoylpiperidine-4-carboxamide can also be studied for its potential applications in epigenetic therapy and as a chemosensitizer in cancer therapy. Further studies can also focus on improving its solubility and bioavailability for better pharmacokinetics.
Méthodes De Synthèse
N-(Oxolan-2-ylmethyl)-1-prop-2-enoylpiperidine-4-carboxamide can be synthesized through a multi-step process involving the reaction of piperidine with oxalyl chloride, followed by the reaction of the resulting compound with 2-methyl-2-oxazoline. The final step involves the reaction of the intermediate compound with propargylamine to yield N-(Oxolan-2-ylmethyl)-1-prop-2-enoylpiperidine-4-carboxamide.
Applications De Recherche Scientifique
N-(Oxolan-2-ylmethyl)-1-prop-2-enoylpiperidine-4-carboxamide has been studied extensively for its potential therapeutic applications in various fields. In neuroscience, it has been shown to have neuroprotective effects and can reduce oxidative stress-induced neuronal damage. In cancer research, N-(Oxolan-2-ylmethyl)-1-prop-2-enoylpiperidine-4-carboxamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. In cardiovascular diseases, N-(Oxolan-2-ylmethyl)-1-prop-2-enoylpiperidine-4-carboxamide has been shown to have cardioprotective effects and can reduce myocardial infarction size.
Propriétés
IUPAC Name |
N-(oxolan-2-ylmethyl)-1-prop-2-enoylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c1-2-13(17)16-7-5-11(6-8-16)14(18)15-10-12-4-3-9-19-12/h2,11-12H,1,3-10H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MICSEPLJWLZVGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)C(=O)NCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Oxolan-2-ylmethyl)-1-prop-2-enoylpiperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Isopropyl-3-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-4-amine](/img/structure/B2510976.png)
![4-N-(4-chlorophenyl)-1-methyl-6-N-(3-methylphenyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2510977.png)
![[4-Chloro-1-(2-fluoroethyl)-1H-pyrazol-5-yl]methanol](/img/structure/B2510980.png)

![2-(1,3-dioxoisoindol-2-yl)-N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B2510983.png)
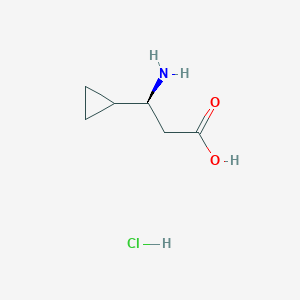
![Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-ethyl)-amine hydrochloride](/img/structure/B2510986.png)
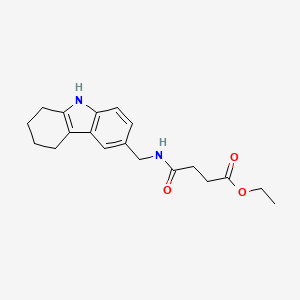

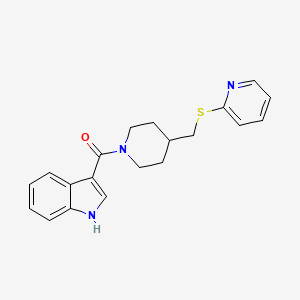
![N-[1-(3-fluoro-4-methoxybenzoyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2510993.png)
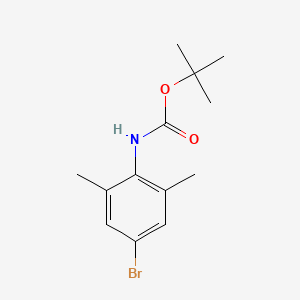
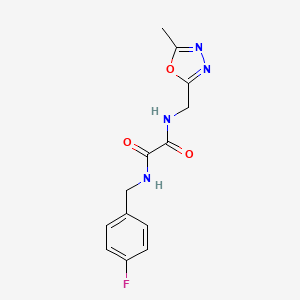
![N-(4-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2510998.png)